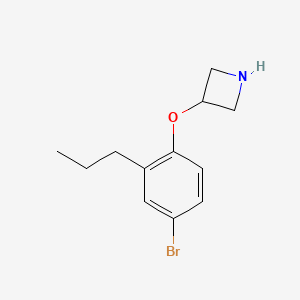

3-(4-Bromo-2-propylphenoxy)azetidine

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (500 MHz, CDCl$$3$$):

- Azetidine protons : δ 3.68–3.35 ppm (m, 2H, CH$$2$$-N), 3.32–3.13 ppm (m, 2H, CH$$2$$-O).

- Phenyl protons : δ 7.44 ppm (d, $$J = 10.2$$ Hz, H3/H5), 7.19 ppm (d, $$J = 8.4$$ Hz, H6).

- Propyl chain : δ 2.38 ppm (t, $$J = 7.5$$ Hz, CH$$2$$-CH$$2$$-CH$$3$$), 1.61–1.45 ppm (m, CH$$2$$), 0.92 ppm (t, $$J = 7.3$$ Hz, CH$$

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Electrostatic potential : Localized negative charge on the ether oxygen (-0.32 e) and azetidine nitrogen (-0.28 e), favoring electrophilic interactions.

- XLogP3 : 3.3, suggesting high lipophilicity.

| Computational Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.7 |

| LUMO energy (eV) | -1.5 |

| Dipole moment (Debye) | 2.1 |

| Polar surface area | 21.3 Ų |

Table 2: Key electronic properties from DFT calculations.

Eigenschaften

IUPAC Name |

3-(4-bromo-2-propylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-2-3-9-6-10(13)4-5-12(9)15-11-7-14-8-11/h4-6,11,14H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHOHLMPLDHATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)Br)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Azetidine Ring Formation and Functionalization

Azetidine Synthesis Approaches:

Ring Contraction Methods:

Blanc et al. demonstrated the synthesis of N-sulfonylazetidines via ring contraction of α-bromo-N-sulfonylpyrrolidinones using a base such as potassium carbonate in a MeCN/MeOH solvent system at moderate temperatures (60 °C for 3 hours). This method is versatile, allowing subsequent nucleophilic substitutions on the azetidine ring.Photocycloaddition Techniques:

Visible-light promoted [2+2] cycloadditions using 2-isoxazoline-3-carboxylates and alkenes catalyzed by Ir(III) complexes have been used to synthesize azetidines with high selectivity. This method enables the construction of functionalized azetidines under mild conditions.Palladium-Catalyzed Intramolecular Amination:

Gaunt and coworkers developed a Pd(II)-catalyzed intramolecular γ-C(sp3)–H amination to form azetidines. This method involves oxidative cyclization with benziodoxole tosylate as an oxidant and silver acetate as an additive, offering excellent functional group tolerance.

Preparation of the 4-Bromo-2-propylphenoxy Substituent

The 4-bromo-2-propylphenoxy group can be introduced via nucleophilic aromatic substitution or etherification reactions where the azetidine nitrogen or carbon at position 3 acts as a nucleophile.

Bromination of the aromatic ring is typically achieved using bromine sources such as liquid bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 4-position of the phenyl ring without affecting the azetidine ring.

Specific Preparation Method for 3-(4-Bromo-2-propylphenoxy)azetidine

While direct literature on the exact compound is limited, the following method can be inferred and adapted from related azetidine and bromophenyl ether syntheses:

Alternative and Supporting Synthetic Routes

Horner–Wadsworth–Emmons Reaction for Azetidine Derivatives:

Azetidin-3-one can be converted to substituted azetidines via HWE olefination with phosphonate esters, followed by reduction and functional group manipulation.Use of Thiazoline Azetidinones for Bromination:

US Patent 4468514 describes bromination of azetidinone derivatives using bromine sources in dimethyl sulfoxide (DMSO) at 0–50 °C, which could be adapted for bromination steps in azetidine synthesis.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

The ring contraction and photocatalytic methods provide efficient routes to azetidine cores with high yields and stereocontrol, which are crucial for preparing functionalized azetidines like this compound.

Bromination in the presence of DMSO as both solvent and reactant allows selective and mild introduction of bromine substituents on azetidinones and related compounds, which can be adapted for the phenoxy moiety here.

The use of bases like K2CO3 in polar aprotic solvents facilitates the nucleophilic substitution to form the phenoxyazetidine linkage with good yields.

Purification and verification of the compound's structure require standard chromatographic techniques and spectroscopic analysis such as NMR and mass spectrometry to ensure the integrity of the azetidine ring and the brominated aromatic substituent.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-2-propylphenoxy)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Ring-Opening Reactions: Due to the ring strain in azetidines, they are prone to ring-opening reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

3-(4-Bromo-2-propylphenoxy)azetidine has shown potential as a scaffold for the development of anticancer agents. Its structure allows for modifications that can enhance biological activity against cancer cell lines. Research indicates that derivatives of azetidine compounds exhibit significant antiproliferative effects, making them candidates for further development in cancer therapies.

Mechanism of Action

The mechanism through which this compound acts involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Studies suggest that it may target protein kinases, disrupting signaling pathways that promote tumor growth.

Case Study: Kinase Inhibition

In a study examining various azetidine derivatives, this compound was evaluated for its ability to inhibit PI3K and AKT pathways, which are often dysregulated in cancers. The compound exhibited promising IC50 values in nanomolar ranges, indicating potent inhibitory effects.

Agrochemical Applications

Herbicides and Pesticides

The compound's phenoxy group is similar to structures found in many herbicides and pesticides. Research has explored its application as a potential herbicide due to its ability to disrupt plant growth mechanisms.

Study on Herbicidal Activity

A comparative study evaluated the herbicidal activity of this compound against common agricultural weeds. Results indicated effective growth inhibition at low concentrations, suggesting its viability as a new agrochemical agent.

Material Science

Polymer Development

this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for copolymerization with other monomers, leading to materials with improved thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research involving the copolymerization of this compound with styrene demonstrated the formation of materials with enhanced thermal resistance compared to traditional polystyrene. The resulting polymers showed potential applications in high-temperature environments.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings | Reference |

|---|---|---|

| Medicinal Chemistry | Significant antiproliferative effects against cancer cells | |

| Agrochemicals | Effective herbicidal activity against common weeds | |

| Material Science | Enhanced thermal stability in copolymer applications |

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-2-propylphenoxy)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its reactivity is driven by the release of ring strain energy during chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: The parent compound of azetidine derivatives, known for its ring strain and reactivity.

3-Amino-4-aryl-azetidine:

2-(2-Mesyloxyethyl)azetidine: Another azetidine derivative used in synthetic chemistry.

Uniqueness

3-(4-Bromo-2-propylphenoxy)azetidine is unique due to the presence of the bromo and propylphenoxy groups, which impart distinct chemical properties and reactivity. These functional groups enhance the compound’s versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

3-(4-Bromo-2-propylphenoxy)azetidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a phenoxy group that has a bromine atom and a propyl group. The molecular formula is C12H14BrN, and its structure can be represented as follows:

This unique structural configuration contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, particularly in the context of enzyme inhibition. The compound has shown potential in inhibiting protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of kinases, blocking the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that azetidine derivatives can exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Research into the SAR of azetidine derivatives suggests that modifications to the phenoxy group significantly influence the compound's biological properties. For instance, variations in the bromine substitution pattern and the length of the alkyl chain attached to the phenoxy group can enhance or diminish biological activity.

| Compound | Bromine Substitution | Alkyl Chain Length | Biological Activity |

|---|---|---|---|

| A | 4-Bromo | Propyl | Moderate Antimicrobial |

| B | 2-Bromo | Ethyl | Low Antimicrobial |

| C | No Bromine | Butyl | High Antimicrobial |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Cancer Therapeutics

In another investigation, the compound was tested for its ability to inhibit specific cancer-related kinases. Results demonstrated that this compound effectively reduced cell viability in cancer cell lines by inducing apoptosis through kinase inhibition. This positions it as a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(4-Bromo-2-propylphenoxy)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a brominated phenol derivative with an azetidine ring under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs reduce experimental runs while identifying critical factors .

Q. How should researchers handle safety protocols for this compound, given its structural similarity to reactive azetidines?

- Methodological Answer : Follow institutional Chemical Hygiene Plans, including fume hood use, PPE (gloves, lab coats), and spill management. Reactivity screening (e.g., DSC for thermal stability) is advised due to the azetidine ring’s strain-driven reactivity. Refer to safety regulations for advanced lab courses, which mandate 100% compliance in safety exams before handling hazardous intermediates .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use and to confirm regioselectivity and purity, complemented by HPLC-MS for trace impurities. X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as demonstrated for related azetidine derivatives .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved biological activity?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to map electronic effects of the bromine and propyl substituents on the phenoxy group. Molecular docking studies predict interactions with biological targets (e.g., enzymes), while machine learning models prioritize synthetic candidates based on reactivity descriptors .

Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?

- Methodological Answer : Comparative kinetic studies under standardized conditions (solvent, temperature) isolate substituent effects. For example, bromine’s steric hindrance versus chlorine’s electron-withdrawing nature can explain divergent reaction rates . Meta-analyses of published data using multivariate regression clarify confounding variables .

Q. How does the substitution pattern (e.g., bromine position, propyl chain length) influence the compound’s pharmacokinetic properties?

- Methodological Answer : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to correlate structure with metabolic stability. For instance, bulkier substituents like propyl may reduce hepatic clearance compared to methyl analogs . Pair these with QSAR models to predict bioavailability .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Combine flash chromatography (normal phase) with preparative HPLC for high-purity isolation. Membrane technologies (e.g., nanofiltration) or crystallization-driven separations are viable for scale-up, as classified under CRDC’s separation engineering research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.